molecular formula C16H17ClN2O3S B12471984 N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

Cat. No.: B12471984
M. Wt: 352.8 g/mol
InChI Key: CGBBGWUXABYKFZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, an ethylsulfonyl group, and a methylamino group attached to a benzamide core.

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[ethylsulfonyl(methyl)amino]benzamide

InChI

InChI=1S/C16H17ClN2O3S/c1-3-23(21,22)19(2)13-10-8-12(9-11-13)16(20)18-15-7-5-4-6-14(15)17/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

CGBBGWUXABYKFZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chlorophenyl group is introduced through a nucleophilic substitution reaction, while the ethylsulfonyl and methylamino groups are added via sulfonation and amination reactions, respectively. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogenating agents, nucleophiles, electrophiles; reactions may require catalysts and specific solvents to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-chlorophenyl)-4-[(methylsulfonyl)(methyl)amino]benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.

    N-(2-bromophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide: Contains a bromophenyl group instead of a chlorophenyl group, potentially affecting its reactivity and interactions.

    N-(2-chlorophenyl)-4-[(ethylsulfonyl)(ethyl)amino]benzamide: Features an ethylamino group instead of a methylamino group, which could influence its pharmacokinetic and pharmacodynamic properties.

These comparisons help to understand the unique characteristics and potential advantages of this compound in various applications.

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